11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester
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Overview
Description
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is an organic compound with the chemical formula C38H55D7F2O6Si. It is a derivative of lubiprostone, a medication used to treat chronic constipation and irritable bowel syndrome. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .
Preparation Methods
The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups using tetrahydropyranyl and tert-butyldimethylsilyl groups. The deuterium labeling is achieved through specific reactions that replace hydrogen atoms with deuterium
Chemical Reactions Analysis
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the metabolic pathways of lubiprostone.
Biology: The compound is employed in biological studies to understand the interactions of lubiprostone with various biological targets.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lubiprostone.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is similar to that of lubiprostone. It activates chloride channels in the intestines, leading to increased fluid secretion and improved bowel movements. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets, providing insights into its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester include:
Lubiprostone: The parent compound, used for treating chronic constipation.
15-Hydroxy Lubiprostone-d7: Another deuterium-labeled derivative used in metabolic studies.
Lubiprostone (hemiketal)-d7: A deuterium-labeled hemiketal form of lubiprostone. These compounds share similar structures and pharmacological properties but differ in their specific labeling and functional groups, which can affect their metabolic pathways and interactions
Properties
CAS No. |
1346597-45-2 |
---|---|
Molecular Formula |
C38H62F2O6Si |
Molecular Weight |
688.033 |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |
InChI Key |
DXVSMWCKXOCOJF-DUZCPQFDSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Synonyms |
(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7 |
Origin of Product |
United States |
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